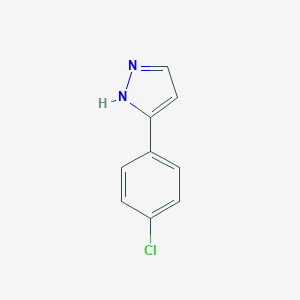

3-(4-chlorophenyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCXWJKNVWWWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351932 | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59843-58-2 | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-chlorophenyl)-1H-pyrazole from Chalcones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-chlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry, starting from chalcone precursors. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data for the key synthetic steps.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The this compound core, in particular, is a recurring motif in the development of kinase inhibitors and other therapeutic agents.

The synthesis of pyrazoles from chalcones (α,β-unsaturated ketones) is a well-established and versatile method. This approach typically involves a two-step process: the Claisen-Schmidt condensation to form the chalcone backbone, followed by a cyclization reaction with a hydrazine derivative. This guide will focus on the synthesis of this compound, providing the necessary details for its successful laboratory preparation.

Reaction Mechanism

The synthesis of this compound from a chalcone precursor proceeds through a well-understood reaction pathway. The process begins with the formation of a pyrazoline intermediate via a Michael addition, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the chalcone precursor and its subsequent conversion to this compound.

Synthesis of (E)-1-(4-chlorophenyl)-3-phenyl-2-propen-1-one (Chalcone)

This procedure is based on the Claisen-Schmidt condensation reaction.

Materials:

-

4-chloroacetophenone

-

Benzaldehyde

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Mortar and pestle or magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

In a mortar, combine 4-chloroacetophenone (1 equivalent) and a pellet of sodium hydroxide (approximately 1 equivalent).

-

Grind the mixture for a few minutes until a fine powder is obtained.

-

Add benzaldehyde (1 equivalent) to the mortar and continue to grind the mixture. The reaction mixture will typically turn into a yellow paste and may solidify.

-

Grind for an additional 10-15 minutes.

-

After the reaction is complete (indicated by the formation of a solid mass), add cold distilled water to the mortar and break up the solid.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water to remove excess NaOH.

-

The crude chalcone can be purified by recrystallization from ethanol to yield pale yellow crystals.[1]

Synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

This procedure details the cyclization of the chalcone with hydrazine hydrate.

Materials:

-

(E)-1-(4-chlorophenyl)-3-phenyl-2-propen-1-one

-

Hydrazine hydrate (80% solution)

-

Glacial acetic acid

-

Ethanol

-

Reflux apparatus

-

Beaker and ice bath

Procedure:

-

Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

-

A solid precipitate will form. Collect the crude pyrazole by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol to afford the final 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole as a crystalline solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Synthesis of (E)-1-(4-chlorophenyl)-3-phenyl-2-propen-1-one

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₁ClO | - |

| Molecular Weight | 242.70 g/mol | - |

| Appearance | Pale yellow solid | [1] |

| Yield | Typically high (can exceed 90%) | [1] |

| Melting Point | 114-116 °C | - |

Table 2: Synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₁ClN₂ | [2] |

| Molecular Weight | 254.72 g/mol | [2] |

| Appearance | White to off-white solid | - |

| Yield | 70-85% | - |

| Melting Point | 178-180 °C | - |

Table 3: Spectroscopic Data for 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

| Technique | Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.25-7.45 (m, 8H, Ar-H), 6.80 (s, 1H, pyrazole C4-H), 10.1 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, ppm) | δ 150.2, 144.5, 134.0, 131.5, 129.2, 128.9, 128.7, 128.0, 126.5, 102.5 |

| Mass Spectrum (m/z) | 254 (M⁺) |

Note: The spectroscopic data presented is representative and may vary slightly depending on the specific experimental conditions and instrumentation used.

Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall workflow for the synthesis of this compound from chalcones is a sequential process involving synthesis of the intermediate followed by the final cyclization and purification steps.

Potential Biological Target: AKT/PKB Signaling Pathway

Derivatives of pyrazole containing a 4-chlorophenyl substituent have been investigated as potential kinase inhibitors. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against AKT2/PKBβ, a key kinase in the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[3] This pathway plays a crucial role in cell survival, proliferation, and growth. The diagram below illustrates the potential point of intervention for a this compound derivative within this pathway.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound from readily available chalcone precursors. The provided experimental protocols, coupled with the mechanistic insights and quantitative data, offer a solid foundation for researchers in the fields of organic synthesis and drug discovery. The potential of pyrazole derivatives to interact with key biological targets, such as the AKT signaling pathway, underscores the importance of developing robust synthetic routes to access these valuable molecular scaffolds. Further optimization of reaction conditions and exploration of the biological activities of these compounds are promising avenues for future research.

References

Spectral Characterization of 3-(4-chlorophenyl)-1H-pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 3-(4-chlorophenyl)-1H-pyrazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. This document outlines the key spectral data obtained through various analytical techniques, details the experimental protocols for these methods, and visualizes the general workflow and relevant biological signaling pathways.

Core Spectroscopic Data

The structural elucidation and confirmation of synthesized this compound derivatives rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of these derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Table 1: ¹H NMR Spectroscopic Data for Representative this compound Derivatives

| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboximidamide | DMSO-d₆ | Phenyl and chlorophenyl ring protons | 7.0 - 8.0 | m |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | Phenyl and chlorophenyl ring protons | 7.11 - 7.62 | m |

| 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine | - | Aromatic protons | 7.2 - 7.4 | m |

| Pyrazole H4 | ~6.0 | s | ||

| N-CH₃ | ~3.7 | s | ||

| NH₂ | ~5.0 | br s |

Abbreviation: m = multiplet, s = singlet, br s = broad singlet

Table 2: ¹³C NMR Spectroscopic Data for Representative this compound Derivatives

| Compound/Derivative | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |

| 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboximidamide | DMSO-d₆ | Aromatic carbons (Phenyl and Chlorophenyl) | 120 - 140 |

| Pyrazole ring carbons | 100 - 120 | ||

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | C3 (pyrazole) | 153.12 |

| C5 (pyrazole) | 144.40 | ||

| C4 (pyrazole) | 112.79 | ||

| C (CN) | 120.33 | ||

| Aromatic carbons | 127.25 - 142.44 | ||

| 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl- | - | C3 (pyrazoline) | ~145 |

| C5 (pyrazoline) | ~58 | ||

| C4 (pyrazoline) | ~42 | ||

| Aromatic carbons | ~113 - 144 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns observed in the mass spectrum provide valuable information for structural confirmation. The primary fragmentation processes for pyrazoles often involve the expulsion of HCN and N₂ from the molecular ion or the [M-H]⁺ ion.

Table 3: Mass Spectrometry Data for Representative this compound Derivatives

| Compound/Derivative | Ionization Method | Observed Mass (m/z) | Key Fragmentation Notes |

| 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivative | - | 403.3 [M]⁺ | Confirmed the molecular weight of the synthesized compound.[1] |

| 3-(4-Chlorophenyl)-4-(1H-imidazol-1-yl)-N-phenyl-1H-pyrazol-5-amine | GC-MS | 335 [M]⁺ | Fragmentation pattern consistent with the proposed structure. |

| 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines | FAB | - | Fragmentation occurs in two main pathways. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of characteristic functional groups within the molecule. The vibrational frequencies of different bonds provide a molecular fingerprint.

Table 4: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| N-H (pyrazole ring) | Stretching | 3100 - 3500 (often broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=N (pyrazole ring) | Stretching | 1580 - 1650 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-Cl (chlorophenyl) | Stretching | 1000 - 1100 |

| C-N (pyrazole ring) | Stretching | 1250 - 1350 |

For instance, the FT-IR spectrum of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile shows characteristic bands at 3447, 3346, 3313 cm⁻¹ (NH₂ stretching), 2206 cm⁻¹ (C≡N stretching), and 1632, 1600 cm⁻¹ (C=N and C=C stretching).[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectral data.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v), which provides a reference signal at 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are often required due to the lower natural abundance of ¹³C.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

LC-MS System and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for these types of compounds.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to facilitate protonation.

-

Flow Rate: 0.2-0.5 mL/min for HPLC.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Ionization Mode: Positive ion mode is generally used for pyrazole derivatives as the nitrogen atoms are readily protonated.

-

Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-1000).

-

-

Data Analysis:

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Determine the molecular weight from the [M+H]⁺ ion.

-

Analyze the isotopic pattern, especially for chlorine-containing compounds, to confirm the elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound derivative directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Accessory: ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Collection and Analysis:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Visualizations

Experimental Workflow

The general workflow for the spectral characterization of this compound derivatives can be visualized as a logical progression from synthesis to complete structural confirmation.

References

The Rising Therapeutic Potential of 3-(4-chlorophenyl)-1H-pyrazole Analogs: A Technical Overview

For Immediate Release

This technical guide delves into the burgeoning field of medicinal chemistry surrounding novel 3-(4-chlorophenyl)-1H-pyrazole analogs. These compounds have emerged as a significant scaffold in drug discovery, demonstrating a broad spectrum of biological activities. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

The pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the backbone of several approved drugs. The specific substitution with a 4-chlorophenyl group at the 3-position has been shown to be a critical determinant for enhanced biological efficacy across various therapeutic areas, including oncology, infectious diseases, and inflammation.

Quantitative Biological Activity

The biological activities of various novel this compound analogs have been extensively evaluated. The following tables summarize the quantitative data from several key studies, providing a comparative analysis of their efficacy.

Anticancer Activity

The cytotoxic potential of these analogs has been demonstrated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| CP-1 | MCF-7 (Breast) | 7.74 - 82.49 | [1] |

| CP-1 | HCT-116 (Colon) | 4.98 - 92.62 | [1] |

| CP-2 | HepG-2 (Liver) | 6.78 | [1] |

| CP-3 | A549 (Lung) | 8.0 | [1] |

| CP-3 | HeLa (Cervical) | 9.8 | [1] |

| CP-3 | MCF-7 (Breast) | 5.8 | [1] |

| CPNT | HepG2 (Liver) | 0.8 µg/mL | [2] |

| 82f | - | 63.11 µg/mL (Antioxidant) | [3] |

| 82g | - | 67.93 µg/mL (Antioxidant) | [3] |

Antimicrobial Activity

Several this compound derivatives have exhibited significant activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| P-1 | Escherichia coli | 0.25 | [4] |

| P-2 | Streptococcus epidermidis | 0.25 | [4] |

| P-3 | Aspergillus niger | 1 | [4] |

| 21a | Antibacterial | 62.5 - 125 | [5] |

| 21a | Antifungal | 2.9 - 7.8 | [5] |

Key Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and incubate for 48-72 hours.[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[6]

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform serial two-fold dilutions of the pyrazole compounds in a 96-well microtiter plate containing the broth.[8]

-

Inoculation: Inoculate each well with the microbial suspension.[8]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[9]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[8]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Grouping: Divide rats into control, standard (e.g., indomethacin-treated), and test groups (treated with pyrazole analogs).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30 minutes to 1 hour before carrageenan injection.[10][11]

-

Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10][11]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10][11]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[11]

Mechanistic Insights and Signaling Pathways

The biological effects of this compound analogs are mediated through various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Apoptosis Induction in Cancer Cells

Many of the anticancer pyrazole analogs exert their effect by inducing apoptosis, or programmed cell death. One of the key mechanisms involves the generation of reactive oxygen species (ROS) and the activation of the caspase signaling cascade.[12]

Inhibition of Cyclooxygenase-2 (COX-2)

The anti-inflammatory properties of certain pyrazole derivatives are attributed to their selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound analogs.

Conclusion

Novel this compound analogs represent a highly promising class of therapeutic agents with diverse biological activities. The data and protocols presented in this guide underscore their potential in the development of new treatments for cancer, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships and optimization of lead compounds is warranted to translate these promising findings into clinical applications.

References

- 1. srrjournals.com [srrjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Activity of 3-(4-Chlorophenyl)-1H-pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal activity of 3-(4-chlorophenyl)-1H-pyrazole compounds. It summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes the proposed mechanism of action and experimental workflows.

Core Antifungal Activity Data

The in vitro antifungal efficacy of this compound derivatives has been evaluated against a range of pathogenic fungi. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC) and the Inhibition Zone Diameter (IZD). Lower MIC values and larger IZD values are indicative of greater antifungal potency.

A series of synthesized 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have demonstrated notable activity against various fungal strains.[1][2] For instance, certain compounds within this class have shown very good antifungal activity against pathogenic strains of Aspergillus, Candida, and Cryptococcus neoformans.[1]

Below is a summary of representative quantitative data from various studies.

| Compound ID | Fungal Strain | Activity Metric | Value | Reference |

| Pyrazole 3b | Aspergillus niger ATCC 11414 | IZD (mm) | 32.0 | [3] |

| Pyrazole 3b | Aspergillus flavus ATCC 9643 | IZD (mm) | 30.0 | [3] |

| Pyrazole 10b | Aspergillus niger ATCC 11414 | IZD (mm) | 28.0 | [3] |

| Pyrazole 10b | Penicillium chrysogenum ATCC 10106 | IZD (mm) | 20.0 | [3] |

| ClAzoNH | Candida albicans | MIC50 (µg/mL) | 2.08 | [4] |

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of action for many pyrazole derivatives, including those with a this compound core, is believed to be the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these compounds compromise the integrity and fluidity of the fungal cell membrane, leading to inhibited growth and, ultimately, cell death.

The key enzyme in this pathway targeted by azole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). It is hypothesized that the nitrogen atoms in the pyrazole ring bind to the heme iron in the active site of this enzyme, preventing the demethylation of lanosterol, a crucial step in the formation of ergosterol.

Experimental Protocols

The in vitro antifungal activity of this compound compounds is primarily assessed using two standard methods: the Agar Well Diffusion Method and the Broth Microdilution Method.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the diffusion of the compound through an agar medium.

Experimental Workflow:

References

- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 3-(4-Chlorophenyl)-1H-Pyrazole Derivatives in the Fight Against Tuberculosis

A Technical Guide for Drug Discovery Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This pressing need for novel therapeutic agents has propelled the exploration of diverse chemical scaffolds, among which pyrazole-containing compounds have shown significant promise.[1][2] This technical guide delves into the burgeoning field of 3-(4-chlorophenyl)-1H-pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their antitubercular potential, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Scaffold and Structure-Activity Relationship

The this compound core has emerged as a key pharmacophore in the design of potent antitubercular agents. Structure-activity relationship (SAR) studies have begun to elucidate the critical structural features required for potent anti-Mtb activity. For instance, substitutions at various positions on the pyrazole ring have been shown to significantly influence the minimum inhibitory concentration (MIC) against Mtb.[3][4]

One notable series of 1,3,5-trisubstituted pyrazoles demonstrated that the nature of the substituent at the 5-position is crucial, with 4-isopropylphenyl and trifluoromethylphenyl groups being well-tolerated and contributing to potent activity.[3] Furthermore, the substituent at the 1-position and the cyclic amine at the 3-position also modulate the antitubercular efficacy.[3] The presence of the 4-chlorophenyl group at the 3-position is a recurring feature in several potent analogues, suggesting its importance in target engagement.[4][5]

Quantitative Analysis of Antitubercular Activity

The in vitro activity of this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against the virulent Mtb H37Rv strain. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency and cytotoxicity of representative compounds.

| Compound ID | Substitution Pattern | MIC (µM) against Mtb H37Rv | Cytotoxicity (CC50 in µM) on HepG2 cells | Selectivity Index (SI = CC50/MIC) | Reference |

| Compound 6 | 1,3,5-trisubstituted pyrazole | 0.00925 - 0.6 | 3.6 - 64 | >10 (example calculation) | [3] |

| Compound 12 | 1,3,5-trisubstituted pyrazole | 0.00925 - 0.6 | 3.6 - 64 | >10 (example calculation) | [3] |

| Compound 14 | 1,3,5-trisubstituted pyrazole | 0.00925 - 0.6 | 3.6 - 64 | >10 (example calculation) | [3] |

| Compound 22 | 1,3,5-trisubstituted pyrazole | 0.00925 - 0.6 | 3.6 - 64 | >10 (example calculation) | [3] |

| Compound 27 | 1,3,5-trisubstituted pyrazole | 0.00925 - 0.6 | 3.6 - 64 | >10 (example calculation) | [3] |

| Compound 36 | 1,3,5-trisubstituted pyrazole | 0.00925 - 0.6 | 3.6 - 64 | >10 (example calculation) | [3] |

Note: The MIC and CC50 values are presented as a range as reported in the source. The Selectivity Index is a critical parameter for gauging the therapeutic window of a compound.

Mechanistic Insights: Targeting the Mycobacterial Cell Wall

A significant breakthrough in understanding the mechanism of action of pyrazole derivatives has been the identification of the Mycobacterium membrane protein Large 3 (MmpL3) as a key target.[3][6] MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate (TMM), a precursor for mycolic acid synthesis, across the inner membrane.[6] Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, a crucial component for the survival and virulence of Mtb.[6]

References

- 1. Recent advances of pyrazole-containing derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. verixiv-files.f1000.com [verixiv-files.f1000.com]

Investigating the Cytotoxicity of 3-(4-chlorophenyl)-1H-pyrazole on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of pyrazole derivatives, with a focus on structures related to 3-(4-chlorophenyl)-1H-pyrazole, against various cancer cell lines. While direct and extensive research on the specific molecule this compound is limited in the public domain, this document synthesizes available data on closely related pyrazole-containing compounds to offer insights into potential anticancer activities, mechanisms of action, and the experimental protocols used for their evaluation. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including potent anticancer properties.[1][2][3]

Introduction to Pyrazole Derivatives as Anticancer Agents

Pyrazole derivatives represent a promising class of heterocyclic compounds extensively explored for their therapeutic potential.[2] Their unique chemical structure allows for versatile modifications, leading to a broad spectrum of pharmacological activities.[2] Numerous studies have demonstrated the efficacy of pyrazole-based compounds in inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest in various cancer types.[4][5][6][7][8] The anticancer mechanism of these derivatives is often attributed to their ability to interact with various cellular targets, including protein kinases like cyclin-dependent kinases (CDKs), growth factor receptors such as EGFR, and other key proteins involved in cell survival and proliferation.[2][9][10]

Cytotoxicity Data of Related Pyrazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various pyrazole derivatives against a range of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. It is a standard measure of a compound's potency.

Table 1: Cytotoxicity (IC50 in µM) of Pyrazoline Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | AsPC-1 (Pancreatic) | 16.8 | [11] |

| U251 (Glioblastoma) | 11.9 | [11] | |

| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone | HepG-2 (Liver) | 3.57 | [4] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [5][6][8] |

| N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) | MCF-7 (Breast) | <0.1 | [12] |

| 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05) | Leukemia, Colon, Breast, etc. (NCI-60 panel) | Significant activity | [13] |

| 6-[3-(4-chlorophenyl)-1-H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][2][11]triazolo[3,4-b][2][4][11]thiadiazole (CPNT) | HepG2 (Liver) | 0.8 µg/ml | [14] |

| 3-(4-chlorophenyl) -5- (3,4,5-trimethoxy thiophenyl)- 4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 16.02 | [15] |

Note: The data presented is for pyrazole derivatives with structural similarities to this compound and should be considered as indicative of the potential of this class of compounds.

Experimental Protocols

This section details the standard methodologies employed to assess the cytotoxicity and mechanism of action of pyrazole derivatives.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Workflow for MTT Assay

Caption: A streamlined workflow of the MTT assay for cytotoxicity assessment.

Apoptosis Assays

3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with the test compound at its IC50 concentration for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Workflow for Annexin V/PI Apoptosis Assay

Caption: A typical workflow for detecting apoptosis using Annexin V/PI staining.

Cell Cycle Analysis

3.3.1. Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.

-

Protocol:

-

Treat cells with the test compound for a specific duration.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A to degrade RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content by flow cytometry.

-

Signaling Pathways Implicated in Pyrazole-Induced Cytotoxicity

Several studies on pyrazole derivatives suggest their cytotoxic effects are mediated through the modulation of key signaling pathways involved in cell survival and death.

Induction of Apoptosis

Many pyrazole derivatives have been shown to induce apoptosis in cancer cells.[4][5][6][7][8] This is often accompanied by an increase in the generation of reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis.[5][6][8] Key events in this pathway include the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases, particularly caspase-3.[5][6][8]

Apoptosis Induction Pathway

Caption: A simplified diagram of the intrinsic apoptosis pathway often triggered by pyrazole derivatives.

Cell Cycle Arrest

Pyrazole derivatives can also exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. For instance, some derivatives have been observed to cause cell cycle arrest in the G2/M phase or the S phase.[4][5][6] This is often associated with the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression.[9][10]

Cell Cycle Regulation and Arrest

Caption: A conceptual diagram illustrating how pyrazole derivatives can induce cell cycle arrest.

Conclusion and Future Directions

The available evidence strongly suggests that pyrazole-based compounds, including those with a this compound-like scaffold, are a valuable source for the development of novel anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest through various signaling pathways highlights their therapeutic potential.

Future research should focus on:

-

Synthesis and screening of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR).

-

In-depth mechanistic studies on the most potent compounds to identify their specific molecular targets.

-

In vivo studies using animal models to evaluate the efficacy and safety of lead compounds.

-

Exploration of combination therapies with existing anticancer drugs to enhance therapeutic outcomes and overcome drug resistance.

This guide provides a foundational understanding for researchers and drug development professionals interested in the anticancer potential of this compound and related compounds. The detailed protocols and summarized data serve as a valuable resource for initiating and advancing research in this promising area of oncology.

References

- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. thieme-connect.de [thieme-connect.de]

- 13. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. srrjournals.com [srrjournals.com]

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of Substituted 3-(4-Chlorophenyl)-1H-pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-chlorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of their pharmacological profiles, making this a promising framework for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted 3-(4-chlorophenyl)-1H-pyrazoles, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key synthetic and signaling pathways.

Anticancer Activity: Targeting Key Cellular Pathways

Substituted 3-(4-chlorophenyl)-1H-pyrazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50/GI50 in µM) of representative this compound derivatives against various cancer cell lines.

| Compound ID | N1-Substituent | C4-Substituent | C5-Substituent | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 1 | Phenyl | -H | -H | MCF-7 (Breast) | >100 | [1] |

| 2 | Phenyl | -CHO | -H | A549 (Lung) | 29.95 | [1] |

| 3 | Phenyl | Arylidene | -H | HCT116 (Colon) | Potent | [1] |

| 4 | 4-Chlorophenyl | -H | Pyridine | Glioblastoma | 20 | [2] |

| 5 | -H | -H | Indole | Leukemia | 78.76% inhibition | [3] |

| 6 | Phenyl | -H | Thiazole | MCF-7 (Breast) | 0.07 | |

| 7 | 4-Chlorophenyl | -OH | -CONH-NH2 | Leukemia | 0.03 | [4] |

| 8 | 4-Chlorophenyl | -OH | 1,3,4-Oxadiazole | Leukemia | 0.09 | [4] |

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) for Anticancer Activity

-

N1-Substitution: Substitution at the N1 position of the pyrazole ring is crucial for anticancer activity. Aryl groups, particularly substituted phenyl rings, are commonly employed and significantly influence potency.

-

C4-Substitution: The introduction of substituents at the C4 position can modulate activity. For example, a formyl group (-CHO) or an arylidene moiety can enhance cytotoxic effects.

-

C5-Substitution: The C5 position offers a key site for modification. The introduction of heterocyclic rings, such as pyridine or indole, has been shown to yield potent anticancer agents. Fusing the pyrazole with other ring systems, like pyrano[2,3-c]pyrazole, can lead to specific kinase inhibitory activity.[2]

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Several pyrazole derivatives have been shown to inhibit this pathway, often by targeting key kinases like Akt.

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by pyrazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have also emerged as potent antimicrobial agents, demonstrating activity against a range of bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC in µg/mL) of selected this compound derivatives against various microbial strains.

| Compound ID | N1-Substituent | C4-Substituent | C5-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 9 | -H | Hydrazone | -H | Mycobacterium tuberculosis H37Rv | 0.2 | |

| 10 | -H | 2-Azetidinone | -H | Mycobacterium tuberculosis H37Rv | 0.4 | |

| 11 | -H | 4-Thiazolidinone | -H | Mycobacterium tuberculosis H37Rv | 0.2 | |

| 12 | -H | 1,3,4-Oxadiazole | -H | Aspergillus niger | 125 | |

| 13 | -H | 5-Pyrazolinone | -H | Candida albicans | 250 | |

| 14 | Phenyl | Arylazo | Bistrifluoromethyl | Staphylococcus aureus | 6.25 | [5] |

| 15 | Phenyl | Arylazo | Bistrifluoromethyl | Escherichia coli | 6.25 | [5] |

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

C4-Substituents: The nature of the substituent at the C4 position of the pyrazole ring is a key determinant of antimicrobial activity. The incorporation of heterocyclic moieties such as hydrazones, 2-azetidinones, and 4-thiazolidinones has been shown to be particularly effective against Mycobacterium tuberculosis.

-

C5-Substituents: Modifications at the C5 position, including the introduction of 1,3,4-oxadiazoles and 5-pyrazolinones, have yielded compounds with significant antifungal activity.

-

Combined Substitutions: The combination of different substituents at various positions can lead to broad-spectrum antimicrobial agents. For instance, the presence of bistrifluoromethyl groups at C3 and C5, along with an arylazo group at C4, has resulted in compounds active against both Gram-positive and Gram-negative bacteria.[5]

Experimental Protocols

General Workflow for Synthesis and Screening

The development of novel this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.

Caption: General experimental workflow for the development of substituted pyrazole derivatives.

Synthesis Protocols

1. Claisen-Schmidt Condensation for Chalcone Synthesis (Precursor for some Pyrazoles)

This reaction is a base-catalyzed condensation between an aldehyde and a ketone to form an α,β-unsaturated ketone (chalcone).[6][7]

-

Materials: Substituted acetophenone (e.g., 4-chloroacetophenone), aromatic aldehyde, sodium hydroxide (NaOH), ethanol.

-

Procedure:

-

Dissolve equimolar amounts of the acetophenone and aldehyde in ethanol in a round-bottom flask.[7]

-

Cool the mixture in an ice bath.

-

Add an aqueous solution of NaOH dropwise while stirring.

-

Continue stirring at room temperature for several hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated chalcone by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).[8]

-

2. Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis

This reaction allows for the formylation of electron-rich heterocyclic rings like pyrazoles.[9][10]

-

Materials: Substituted this compound, phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF).

-

Procedure:

-

Prepare the Vilsmeier reagent by adding POCl3 dropwise to DMF at 0°C with stirring.

-

Add the pyrazole derivative to the Vilsmeier reagent.

-

Heat the reaction mixture, typically at 60-80°C, for several hours.

-

Cool the mixture and pour it onto crushed ice.

-

Neutralize with a base (e.g., sodium bicarbonate) until the product precipitates.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

-

Biological Evaluation Protocols

1. MTT Assay for In Vitro Anticancer Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[12]

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[11]

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

2. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]

-

Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[14]

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.[15]

-

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into the structure-activity relationships of its derivatives has revealed key structural features that govern their anticancer and antimicrobial activities. By strategically modifying the substituents at the N1, C4, and C5 positions of the pyrazole ring, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for scientists engaged in the synthesis and biological evaluation of novel pyrazole-based drug candidates. The continued exploration of this chemical space is expected to yield new and effective treatments for cancer and infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. texaschildrens.org [texaschildrens.org]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. atcc.org [atcc.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

A Comprehensive Technical Guide to 3-(4-chlorophenyl)-1H-pyrazole: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 3-(4-chlorophenyl)-1H-pyrazole. The document details its key characteristics, outlines common experimental protocols for its synthesis and analysis, and explores its relevance in biological systems, particularly as a scaffold for kinase inhibitors. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Core Physical and Chemical Properties

This compound is a solid organic compound belonging to the pyrazole family of heterocycles.[1] The presence of the chlorophenyl group significantly influences its chemical properties and biological activity.

Quantitative Data Summary

The key physical and chemical properties of this compound and its derivatives are summarized below. It is important to note that some data points are derived from closely related analogs and are specified as such.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 100-104 °C | [1] |

| Solubility (Analog) | Slightly soluble in Chloroform, DMSO, Methanol¹ | [2][3][4] |

| pKa (Predicted, Analog) | 7.98 ± 0.70² | [2][3] |

| CAS Number | 59843-58-2 | [1] |

¹Data for 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole. ²Predicted pKa for 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are crucial for further research and development.

Synthesis Protocol: Condensation and Cyclization

A predominant method for synthesizing substituted pyrazoles involves the condensation reaction between a hydrazine derivative and a compound with a 1,3-dicarbonyl framework or its equivalent, followed by cyclization.[5][6]

Objective: To synthesize this compound.

Materials:

-

4-chloroacetophenone

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

Methodology:

-

Hydrazone Formation: A solution of 4-chloroacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) is prepared in ethanol.[5]

-

A catalytic amount of glacial acetic acid is added to the mixture.[5]

-

The mixture is refluxed for a specified period, and the reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, leading to the precipitation of the intermediate, 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine.[5]

-

Cyclization (Vilsmeier-Haack Reaction): The intermediate hydrazone is then subjected to a Vilsmeier-Haack reaction. This involves treatment with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to achieve cyclization and form the pyrazole ring.

-

Purification: The resulting crude product is purified, typically through recrystallization from a suitable solvent like ethanol, to yield the final this compound derivative.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Spectroscopy:

-

¹H and ¹³C NMR: Spectra are recorded to confirm the chemical structure, showing characteristic shifts for the pyrazole and chlorophenyl protons and carbons.[7]

-

FT-IR: Used to identify key functional groups present in the molecule.

-

Mass Spectrometry (MS): Performed to confirm the molecular weight of the compound.[8]

-

-

Chromatography (HPLC): High-Performance Liquid Chromatography is used to assess the purity of the final product.

Biological Activity and Signaling Pathways

Pyrazole derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[9][10] The 4-chlorophenyl substitution is a common feature in many biologically active molecules.

Kinase Inhibition and the AKT Signaling Pathway

Derivatives of N-(4-chlorophenyl) pyrazole have been identified as potent inhibitors of specific kinases, which are critical enzymes in cellular signaling.[11] One such target is the AKT2 (also known as PKBβ) kinase, a key node in the PI3K/AKT signaling pathway that is frequently dysregulated in cancers like glioma.[7][11]

Inhibition of AKT2 by a pyrazole-based compound can disrupt downstream signaling, leading to decreased cell survival and proliferation and potentially inducing apoptosis (programmed cell death).

Caption: The AKT signaling pathway and the inhibitory action of a pyrazole derivative.

Representative Experimental Workflow

The process from conception to characterization of this compound follows a structured workflow. This ensures the reliable and reproducible synthesis of the target compound for further study.

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a foundational structure in medicinal and agricultural chemistry.[12][13] Its physical and chemical properties make it a suitable candidate for further modification to develop novel therapeutic agents, particularly kinase inhibitors for cancer therapy. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to synthesize, characterize, and explore the biological potential of this important heterocyclic scaffold.

References

- 1. This compound 97 59843-58-2 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE CAS#: 76205-19-1 [m.chemicalbook.com]

- 4. 76205-19-1 CAS MSDS (1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Discovery and Synthesis of 3-(4-chlorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological significance of the heterocyclic compound 3-(4-chlorophenyl)-1H-pyrazole. This pyrazole derivative is a valuable scaffold in medicinal chemistry, demonstrating a range of biological activities that have positioned it as a key intermediate in the development of novel therapeutic agents. This guide details the historical context of its discovery, various synthetic methodologies with experimental protocols, and an exploration of its known biological activities and associated signaling pathways.

Discovery and Historical Context

The journey of this compound is rooted in the broader discovery of the pyrazole ring system. The initial synthesis of substituted pyrazoles was accomplished in 1883 by the German chemist Ludwig Knorr.[1] Knorr's pioneering work involved the reaction of β-diketones with hydrazine derivatives, a method now famously known as the Knorr pyrazole synthesis.[1][2] This foundational reaction opened the door for the synthesis of a vast array of pyrazole derivatives, including the subject of this guide.

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes, primarily based on the principles of the Knorr and Paal-Knorr pyrazole syntheses. The most common approaches involve the cyclocondensation of a hydrazine source with a suitable 1,3-dicarbonyl compound or its synthetic equivalent.

Knorr Pyrazole Synthesis from a 1,3-Diketone

A primary and efficient method for the synthesis of this compound involves the reaction of a 1,3-diketone, specifically 1-(4-chlorophenyl)-1,3-butanedione, with hydrazine.

Materials:

-

1-(4-chlorophenyl)-1,3-butanedione

-

Hydrazine hydrate

-

Ethanol or acetic acid (solvent)

-

Hydrochloric acid (for work-up)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve 1-(4-chlorophenyl)-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution at room temperature with stirring.

-

The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with dilute hydrochloric acid.

-

The aqueous layer is washed with ethyl acetate to remove any unreacted starting material.

-

The aqueous layer is then neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-(4-chlorophenyl)-1,3-butanedione | [1][2] |

| Reagent | Hydrazine hydrate | [1][2] |

| Typical Yield | Varies based on specific conditions | N/A |

| Melting Point | 100-104 °C | N/A |

Synthesis from 4-Chloroacetophenone and a Formylating Agent

An alternative approach involves the in-situ formation of a 1,3-dicarbonyl equivalent from 4-chloroacetophenone. This is typically achieved by a Claisen condensation with a formylating agent like ethyl formate, followed by cyclization with hydrazine.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-oxobutanal

-

To a solution of sodium ethoxide in ethanol, add 4-chloroacetophenone (1 equivalent) and ethyl formate (1.2 equivalents).

-

The mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with dilute acid, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude 1,3-dicarbonyl intermediate.

Step 2: Cyclization with Hydrazine

-

The crude 1-(4-chlorophenyl)-3-oxobutanal is dissolved in ethanol or acetic acid.

-

Hydrazine hydrate (1 equivalent) is added, and the mixture is refluxed for 2-4 hours.

-

Work-up and purification follow the same procedure as described in section 2.1.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Chloroacetophenone | N/A |

| Reagents | Ethyl formate, Sodium ethoxide, Hydrazine hydrate | N/A |

| Typical Yield | Varies based on specific conditions | N/A |

Characterization Data

The structure of this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the pyrazole ring protons and the aromatic protons of the 4-chlorophenyl group. The pyrazole CH protons typically appear as doublets in the aromatic region, and the NH proton will be a broad singlet which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring and the 4-chlorophenyl substituent.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₉H₇ClN₂).

Biological Activities and Signaling Pathways

Derivatives of this compound have been reported to exhibit a wide range of biological activities, highlighting the importance of this scaffold in drug discovery.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the potential of 3-(4-chlorophenyl)-pyrazole derivatives as antimicrobial and antifungal agents.[6] These compounds have shown efficacy against various pathogenic strains of fungi and bacteria, including Mycobacterium tuberculosis.[6] The mechanism of action is often attributed to the inhibition of essential enzymes in the microbial metabolic pathways.

Anti-inflammatory Activity

The pyrazole nucleus is a well-known pharmacophore in the design of anti-inflammatory drugs. Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing significant activity comparable to standard drugs like celecoxib and diclofenac.[4] The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Anticancer Activity

The pyrazole scaffold is also a promising framework for the development of anticancer agents.[7] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms of action can be diverse and may involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Signaling Pathways

The biological effects of pyrazole derivatives are often linked to their interaction with specific signaling pathways. For instance, their anti-inflammatory and anticancer activities can be attributed to the modulation of pathways involving mitogen-activated protein kinases (MAPKs).[9] Some pyrazole-containing compounds have been shown to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.[10]

Visualizing Synthesis and Mechanisms

To better illustrate the synthetic routes and underlying mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Knorr Pyrazole Synthesis Workflow

Caption: Workflow of the Knorr pyrazole synthesis.

Paal-Knorr Synthesis Mechanism

Caption: Simplified mechanism of the Paal-Knorr synthesis.

Potential Biological Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt/ERK1/2 pathway.

Conclusion

This compound stands as a testament to the enduring legacy of classical heterocyclic chemistry, while continuing to be a molecule of significant interest in modern drug discovery. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued relevance for researchers and scientists. The methodologies and data presented in this guide offer a solid foundation for further exploration and application of this versatile chemical entity in the pursuit of novel therapeutics. The potential for these compounds to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores the exciting opportunities for future research in areas of oncology and inflammatory diseases.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. name-reaction.com [name-reaction.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Green Synthesis of Pyrazole-Based Chalcones in PEG-400

Application Note AP-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and green chemistry.